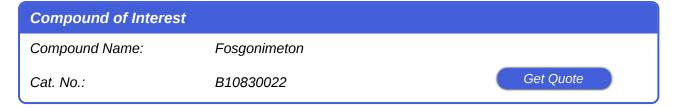


Fosgonimeton: A Technical Guide to its Mechanism of Action in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

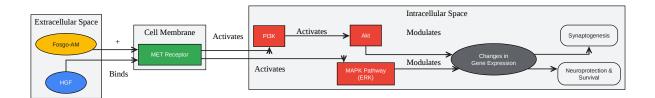
Fosgonimeton (ATH-1017) is an investigational, small-molecule prodrug designed to address neurodegeneration by positively modulating the Hepatocyte Growth Factor (HGF)/MET signaling system. This pathway is a critical endogenous repair mechanism essential for neuronal health, survival, and function, and its activity may be impaired in neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and Dementia with Lewy Bodies. **Fosgonimeton** is converted to its active metabolite, fosgo-AM (ATH-1001), which penetrates the blood-brain barrier to enhance the HGF/MET signaling cascade. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical findings for **fosgonimeton**, with a focus on quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Positive Modulation of the HGF/MET Signaling Pathway

Fosgonimeton's therapeutic hypothesis centers on the augmentation of the HGF/MET neurotrophic system. The prodrug, **fosgonimeton**, is rapidly converted to its active metabolite, fosgo-AM, following subcutaneous administration[1]. Fosgo-AM is a positive modulator of the HGF/MET signaling pathway, meaning it enhances the interaction between HGF and its receptor, MET[1].



Upon binding of HGF, the MET receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain[1]. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and regenerative pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascades[1]. Activation of these pathways ultimately leads to changes in gene expression that promote neuronal survival, synaptogenesis, and anti-inflammatory processes[1].



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Caption: Fosgonimeton's Mechanism of Action on the HGF/MET Pathway.

Preclinical Evidence

A substantial body of preclinical research in both in vitro and in vivo models has demonstrated the neurotrophic and neuroprotective effects of **fosgonimeton** and its active metabolite.

In Vitro Studies

In primary rat cortical and hippocampal neurons, fosgo-AM has been shown to:

- Enhance Synaptogenesis and Neurite Outgrowth: Treatment with fosgo-AM promotes the formation of new synapses and the extension of neurites, crucial for neuronal communication and network integrity.
- Protect Against Amyloid-Beta (Aβ) Toxicity: Fosgo-AM improves neuronal survival, preserves neurite networks, and reduces tau hyperphosphorylation in the presence of toxic Aβ



peptides.

- Attenuate Mitochondrial Stress and Apoptosis: The compound has been observed to decrease mitochondrial oxidative stress and the release of cytochrome c, a key step in the apoptotic cascade.
- Modulate Pro-Survival Signaling: Following Aβ injury, fosgo-AM enhances the phosphorylation and activation of the pro-survival proteins Akt and ERK.
- Reduce Tau Hyperphosphorylation: By reducing the activity of Glycogen Synthase Kinase 3 Beta (GSK3β), a primary kinase involved in tau pathology, fosgo-AM leads to a decrease in tau hyperphosphorylation.
- Promote Autophagy: Fosgo-AM has been shown to mitigate Aβ-induced deficits in the autophagy markers ULK1 and Beclin-1, suggesting a role in clearing pathological protein aggregates.
- Protect Against Glutamate Excitotoxicity: The neuroprotective effects of fosgo-AM extend to glutamate-induced excitotoxicity, a common pathological feature in neurodegenerative diseases. This protection is dependent on the activation of the Akt and ERK pathways.

Table 1: Summary of In Vitro Quantitative Data



Assay	Model	Treatment	Concentrati on	Outcome	Reference
MET Phosphorylati on	HEK293 cells	Fosgo-AM + 1 ng/mL HGF	0.01 - 1 nM	Significant increase in pMET	
Neuronal Viability	Aβ- challenged rat cortical neurons	Fosgo-AM	Not specified	Increased neuronal survival	
Tau Phosphorylati on	Aβ- challenged rat cortical neurons	Fosgo-AM	Not specified	Reduced tau hyperphosph orylation	
Mitochondrial Stress	Aβ- challenged rat cortical neurons	Fosgo-AM	Not specified	Decreased mitochondrial oxidative stress	

In Vivo Studies

Animal models of neurodegeneration and cognitive impairment have been utilized to translate the in vitro findings to a more complex biological system.

- Scopolamine-Induced Amnesia Model: In a rat model of dementia induced by the cholinergic antagonist scopolamine, fosgo-AM treatment rescued cognitive deficits, suggesting an enhancement of synaptic function and NMDA receptor signaling.
- Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: Fosgonimeton demonstrated the ability to improve cognitive impairment in a mouse model of neuroinflammation induced by LPS.
- Amyloid-Beta (Aβ) Infusion Model: In a rat model of Alzheimer's disease where cognitive deficits were induced by intracerebroventricular (ICV) injection of the Aβ₂₅₋₃₅ peptide,



subcutaneous administration of **fosgonimeton** for 14 days significantly rescued cognitive function in a passive avoidance test.

Table 2: Summary of In Vivo Quantitative Data

Model	Animal	Treatment	Dosing	Outcome	Reference
Aβ ₂₅₋₃₅ - induced cognitive deficit	Rat	Fosgonimeto n	0.125 - 2 mg/kg (SC, 14 days)	Significant restoration of cognitive function (up to 88% recovery at 0.125 mg/kg)	
LPS-induced neuroinflamm ation	Mouse	Fosgonimeto n	Not specified	Improved cognitive impairment	
Scopolamine- induced amnesia	Rat	Fosgo-AM	Not specified	Rescued cognitive deficits	

Clinical Development

Fosgonimeton has been evaluated in several clinical trials for Alzheimer's disease, Parkinson's disease dementia, and Dementia with Lewy Bodies.

Pharmacokinetics and Pharmacodynamics

Phase 1 studies in healthy volunteers and individuals with Alzheimer's disease demonstrated that **fosgonimeton** is safe and well-tolerated. The pharmacokinetic profile is characterized by:

- Rapid Conversion: Fosgonimeton is quickly converted to its active metabolite, ATH-1001 (fosgo-AM).
- Dose-Proportional Exposure: The plasma levels of **fosgonimeton** and its active metabolite increase proportionally with the administered dose.



 No Accumulation: Once-daily dosing does not lead to significant accumulation of the drug or its metabolite.

Pharmacodynamic assessments using quantitative electroencephalogram (qEEG) and event-related potential (ERP) P300 provided evidence of central nervous system penetration and target engagement. In subjects with Alzheimer's disease, a significant normalization of ERP P300 latency was observed, suggesting enhanced synaptic function.

Table 3: Summary of Phase 1 Pharmacokinetic/Pharmacodynamic Data

Parameter	Population	Dose	Finding	p-value	Reference
ERP P300 Latency	Alzheimer's Disease	40 mg fosgonimeton	Significant normalization compared to placebo	0.027	

Phase 2/3 LIFT-AD Trial in Alzheimer's Disease

The LIFT-AD trial was a randomized, placebo-controlled study that evaluated the efficacy and safety of 40 mg **fosgonimeton** administered subcutaneously once daily for 26 weeks in individuals with mild-to-moderate Alzheimer's disease.

- Primary Endpoint: The trial did not meet its primary endpoint, the Global Statistical Test
 (GST), which is a composite of the Alzheimer's Disease Assessment Scale-Cognitive
 Subscale (ADAS-Cog11) and the Alzheimer's Disease Cooperative Study-Activities of Daily
 Living (ADCS-ADL23).
- Secondary Endpoints: Key secondary endpoints, including the change in ADAS-Cog11 and ADCS-ADL23, also did not reach statistical significance. However, there was a numerical trend favoring fosgonimeton on both measures.
- Subgroup Analyses: In prespecified subgroups of patients with more advanced disease or those who were carriers of the APOE4 gene, a greater numerical treatment effect was observed with fosgonimeton.



 Biomarkers: Treatment with fosgonimeton led to a statistically significant reduction in plasma levels of pTau217, a key biomarker of Alzheimer's disease pathology. Directional improvements were also seen in other biomarkers of neurodegeneration (NfL), inflammation (GFAP), and protein pathology (Aβ42/40, p-Tau181).

Table 4: Key Efficacy and Biomarker Results from the LIFT-AD Trial

Endpoint/Bi omarker	Fosgonimet on Group (change from baseline)	Placebo Group (change from baseline)	Difference	p-value	Reference
GST	-	-	-0.08	0.70	
ADAS-Cog11	-1.09	-0.39	-0.70	0.35	
ADCS-ADL23	+0.65	-0.02	+0.67	0.61	-
Plasma pTau217	-	-	-0.12 pg/mL	<0.01	

Phase 2 SHAPE Trial in Parkinson's Disease Dementia and Dementia with Lewy Bodies

The SHAPE trial was an exploratory Phase 2 study that assessed the safety and efficacy of **fosgonimeton** at two doses (40 mg and 70 mg) for 26 weeks.

- Primary Endpoint: The primary endpoint, a composite score of the change in ERP P300 latency and ADAS-Cog13, was not met.
- Cognitive Outcomes: Despite missing the primary endpoint, the 40 mg dose group showed a
 statistically significant improvement in the ADAS-Cog13 score compared to placebo. All five
 patients in the modified intent-to-treat population in this group showed individual
 improvement.
- Safety: Fosgonimeton was generally well-tolerated, with injection site reactions being the most common adverse event.

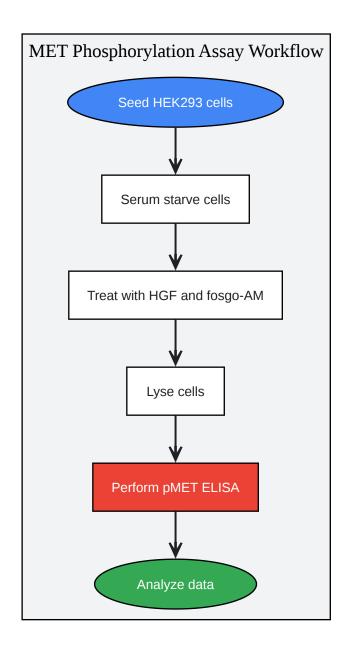


Table 5: Key Efficacy Results from the SHAPE Trial (40 mg dose)

Endpoint	Fosgonimet on Group (change from baseline)	Placebo Group (change from baseline)	Difference	p-value	Reference
ADAS-Cog13	-	-	-7.2 points	0.0321	

Experimental Protocols MET Phosphorylation Assay





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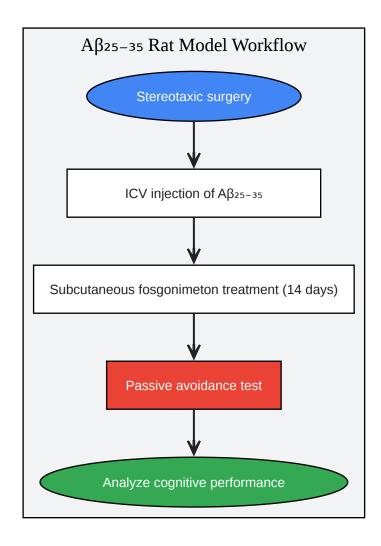
Caption: Workflow for the MET Phosphorylation Assay.

- Cell Culture: Human Embryonic Kidney (HEK293) cells are seeded in 6-well plates and grown to an appropriate confluency.
- Serum Starvation: The growth medium is replaced with a serum-free medium, and the cells are incubated for at least 8 hours to reduce basal receptor activation.



- Treatment: Cells are treated with a sub-threshold concentration of HGF in the presence or absence of varying concentrations of fosgo-AM.
- Cell Lysis: After the treatment period, cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.
- Quantification: The concentration of phosphorylated MET (pMET) in the cell lysates is determined using a pMET-specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: pMET levels are normalized to the total protein concentration in each sample and compared between treatment groups.

Aβ₂₅₋₃₅ Rat Model of Alzheimer's Disease



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Caption: Workflow for the $A\beta_{25-35}$ Rat Model of AD.

- Animal Preparation: Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic apparatus.
- Stereotaxic Surgery: A midline incision is made on the scalp to expose the skull. A small burr hole is drilled over the lateral ventricle.
- Intracerebroventricular (ICV) Injection: A solution of the neurotoxic Aβ₂₅₋₃₅ peptide is slowly infused into the lateral ventricle. Sham-operated animals receive a vehicle injection.
- **Fosgonimeton** Administration: Following surgery, rats are treated with subcutaneous injections of **fosgonimeton** or vehicle once daily for 14 consecutive days.
- Behavioral Testing: Learning and memory are assessed using the passive avoidance test, which measures the latency of the rats to enter a dark compartment where they previously received a mild foot shock.
- Data Analysis: The step-through latency is compared between the different treatment groups to evaluate cognitive function.

Conclusion

Fosgonimeton is a novel therapeutic candidate with a well-defined mechanism of action centered on the positive modulation of the HGF/MET signaling pathway. Preclinical studies have provided robust evidence for its neurotrophic and neuroprotective effects in various models of neurodegeneration. While the Phase 2/3 LIFT-AD trial in Alzheimer's disease did not meet its primary endpoint, the observed effects on biomarkers and in specific patient subgroups, along with the positive cognitive signals in the SHAPE trial for Parkinson's disease dementia and Dementia with Lewy Bodies, suggest that enhancing the HGF/MET system remains a promising therapeutic strategy. Further investigation is warranted to fully elucidate the clinical potential of **fosgonimeton** in neurodegenerative diseases.

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